1-Benzyl-2-trifluoromethylsulfanyl-ethylammonium;tosylate
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Overview
Description
1-Benzyl-2-trifluoromethylsulfanyl-ethylammonium;tosylate is a chemical compound with a unique structure that includes a trifluoromethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-2-trifluoromethylsulfanyl-ethylammonium;tosylate typically involves the reaction of benzylamine with a trifluoromethylsulfanyl-containing reagent under controlled conditions. The tosylate group is introduced to enhance the compound’s stability and solubility. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-2-trifluoromethylsulfanyl-ethylammonium;tosylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The tosylate group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
1-Benzyl-2-trifluoromethylsulfanyl-ethylammonium;tosylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-trifluoromethylsulfanyl-ethylammonium;tosylate involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity and stability, allowing it to interact with biological membranes and proteins. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-(4-trifluoromethylsulfanyl-phenyl)-thiourea: Shares the trifluoromethylsulfanyl group but differs in its overall structure and properties.
Trifluoromethylthiolated alkenes: Compounds with similar functional groups but different core structures and reactivity.
Uniqueness
1-Benzyl-2-trifluoromethylsulfanyl-ethylammonium;tosylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tosylate group enhances solubility and stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H20F3NO3S2 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
4-methylbenzenesulfonate;[1-phenyl-3-(trifluoromethylsulfanyl)propan-2-yl]azanium |
InChI |
InChI=1S/C10H12F3NS.C7H8O3S/c11-10(12,13)15-7-9(14)6-8-4-2-1-3-5-8;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,9H,6-7,14H2;2-5H,1H3,(H,8,9,10) |
InChI Key |
PKZZIJPQZUMVFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)CC(CSC(F)(F)F)[NH3+] |
Origin of Product |
United States |
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